Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate is a chemical compound characterized by its unique structure, which includes a furan ring and a long chain of conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate typically involves the esterification of 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions are crucial to achieving high purity and consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The conjugated double bonds can be reduced to form saturated compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Saturated esters and alcohols.
Substitution: Substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism by which Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate exerts its effects depends on its interaction with molecular targets. The furan ring and conjugated double bonds can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 11-[(thiophen-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate: Similar structure but with a thiophene ring instead of a furan ring.
Ethyl 11-[(pyridin-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate: Contains a pyridine ring, offering different chemical properties.
Uniqueness
Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate is unique due to the presence of the furan ring, which imparts specific reactivity and potential biological activity. The conjugated system of double bonds also contributes to its distinct chemical behavior and applications.
Eigenschaften
CAS-Nummer |
89754-07-4 |
---|---|
Molekularformel |
C17H18O4 |
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
ethyl 11-(furan-2-yloxy)undeca-2,4,6,8,10-pentaenoate |
InChI |
InChI=1S/C17H18O4/c1-2-19-16(18)12-9-7-5-3-4-6-8-10-14-20-17-13-11-15-21-17/h3-15H,2H2,1H3 |
InChI-Schlüssel |
VHQMDVGUSUQMMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC=CC=CC=CC=COC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.